molecular formula C8H10O2S B8691823 4-Methoxy-3-(methylthio)phenol

4-Methoxy-3-(methylthio)phenol

Cat. No.: B8691823
M. Wt: 170.23 g/mol
InChI Key: ATOKCNHGXSJBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(methylthio)phenol is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-methoxy-3-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3

InChI Key

ATOKCNHGXSJBRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Hydroxy-1,3-benzoxathiol-2-one (2 g, 11.9 mmol) [prepared according to J. Org. Chem. 1990, 55, 27361] was dissolved in acetone (13 mL) and treated with potassium carbonate (3.29 g, 23.8 mmol) followed by allyl bromide (1.13 mL, 13.1 mmol). The mixture was then stirred under nitrogen atmosphere for 24 h. The reaction mixture was evaporated to dryness and the residue was partitioned between water and diethyl ether (50 mL each). The organic fraction was separated and the aqueous layer was re-extracted with diethyl ether (50 mL). The combined organic fractions were dried (MgSO4) and evaporated to a brown oil. Purification by flash chromatography [SiO2; pentane/EtOAc (95:5→90:10)] afforded the desired compound as a colourless oil (1.9 g, 77%); δH (CDCl3, 400 MHz) 4.50 (2H, d), 5.28 (1H, d), 5.38 (1H, d), 6.00 (1H, ddt), 6.83 (1H, dd), 6.91 (1H, d), 7.15 (1H, d).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Three
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.